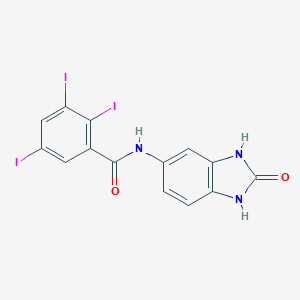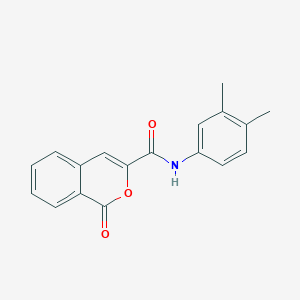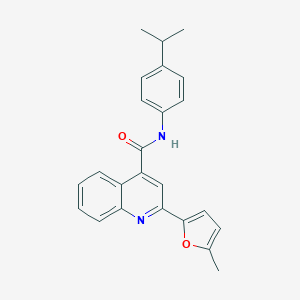![molecular formula C25H24IN3O4 B330354 2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B330354.png)
2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with a unique structure that includes ethoxy, iodo, and quinazolinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazolinyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodo group: This step often involves iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions.
Formation of the benzamide linkage: This step typically involves the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethoxy-N-(2-ethoxyphenyl)benzamide
- 6-iodo-4-oxo-1,4-dihydroquinazoline derivatives
Uniqueness
2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to the combination of its ethoxy, iodo, and quinazolinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C25H24IN3O4 |
|---|---|
Poids moléculaire |
557.4 g/mol |
Nom IUPAC |
2-ethoxy-N-[2-(2-ethoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C25H24IN3O4/c1-3-32-21-11-7-5-9-17(21)23-27-20-14-13-16(26)15-19(20)25(31)29(23)28-24(30)18-10-6-8-12-22(18)33-4-2/h5-15,23,27H,3-4H2,1-2H3,(H,28,30) |
Clé InChI |
JOABHKJVXYLVMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=CC=C4OCC |
SMILES canonique |
CCOC1=CC=CC=C1C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=CC=C4OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3',4,5-TETRAMETHYL 5',5',6',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B330272.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide](/img/structure/B330273.png)
![4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B330274.png)
![2-[(3-Cyclopentylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330276.png)


![ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B330282.png)
![2-Tert-butyl 4-ethyl 3-methyl-5-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B330284.png)
![Ethyl 2-(cinnamoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330285.png)
![6-({[3-(Isopropoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B330286.png)
![10-acetyl-11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330288.png)

![4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B330293.png)
![DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(3-METHYLBUTANOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B330294.png)
